1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile
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Overview
Description
1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile is an organic compound with the molecular formula C12H11BrFN It is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a cyclopentane ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile typically involves the alkylation of 3-bromo-2-fluorobenzene with cyclopentanone, followed by the introduction of a nitrile group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The nitrile group can be introduced using reagents like cyanogen bromide or through the dehydration of amides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also be employed to optimize reaction conditions and improve yield. Purification of the final product is typically achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted phenylcyclopentane derivatives.
Reduction: Formation of cyclopentylamines.
Oxidation: Formation of phenylquinones or other oxidized products.
Scientific Research Applications
1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The nitrile group can also participate in hydrogen bonding or other interactions, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)cyclopentane-1-carbonitrile
- 1-(3-Trifluoromethylphenyl)cyclopentane-1-carbonitrile
- 1-(4-Bromophenyl)cyclopentane-1-carbonitrile
Uniqueness
1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile is unique due to the simultaneous presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds that may only have a single halogen substitution.
Properties
IUPAC Name |
1-(3-bromo-2-fluorophenyl)cyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFN/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXLFPGYPVEKMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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